4-methoxy-2,3-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-16-17(2)20(8-7-19(16)31-3)32(29,30)26-18-14-24-22(25-15-18)28-12-10-27(11-13-28)21-6-4-5-9-23-21/h4-9,14-15,26H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIULIAQOKNPWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2,3-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a pyrimidine and piperazine moiety, which are known for their biological activities. The presence of the methoxy and dimethyl groups may enhance its solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer effects. For instance, benzene sulfonamides have shown promising results in inhibiting cancer cell proliferation. A related compound demonstrated an IC50 value of 0.58 μM against pancreatic cancer cells, suggesting that our compound may possess comparable activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | UM16 (pancreatic) | 0.58 | OXPHOS inhibition |
| Compound B | MCF-7 (breast) | 0.65 | Apoptosis induction |
| Compound C | PANC-1 (pancreatic) | 0.75 | Cytotoxicity |
The proposed mechanism of action for similar compounds involves the inhibition of mitochondrial function, leading to decreased ATP production and subsequent cell death. This is particularly relevant in cancer cells that rely heavily on aerobic respiration for energy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the piperazine and pyrimidine rings can significantly affect biological potency. For instance, the introduction of electron-donating groups such as methoxy can enhance activity by improving binding affinity to target proteins .
Case Studies
- Case Study on Piperazine Derivatives : Research has shown that piperazine derivatives exhibit a wide range of biological activities, including anticancer and antiviral properties. One study highlighted a piperazine-based compound that effectively inhibited tumor growth in vivo models .
- Case Study on Sulfonamide Compounds : A series of sulfonamide derivatives were evaluated for their cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range, indicating potential for further development as therapeutic agents .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic development:
- Anticancer Properties : Research indicates that compounds similar to 4-methoxy-2,3-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide have shown efficacy against various cancer cell lines. For instance, studies on heterocyclic molecules have demonstrated their ability to target specific pathways involved in tumor growth and survival, particularly through inhibition of the PI3K/Akt signaling pathway .
- Neuropharmacological Effects : The piperazine moiety is known for its interaction with neurotransmitter systems. Compounds containing piperazine derivatives have been identified as selective antagonists for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation . This suggests potential applications in treating neurological disorders.
Synthesis and Development
The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Recent studies have focused on improving synthetic routes to enhance the efficiency of producing this compound for research and clinical applications.
Case Studies and Research Findings
Several studies highlight the promise of this compound:
Chemical Reactions Analysis
Benzenesulfonamide Core Formation
The benzenesulfonamide moiety is typically synthesized via sulfonylation of an aniline derivative. For example, nitration of 4-methoxy-2,3-dimethylbenzene followed by reduction yields the corresponding aniline, which reacts with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond . In related studies, sulfanilamide derivatives were functionalized through condensation reactions with ketones or aldehydes under acidic or basic conditions .
Pyrimidine-Piperazine Linkage
The pyrimidine ring is often constructed via cyclocondensation reactions. A common approach involves coupling 2-chloro-5-nitropyrimidine with 4-(pyridin-2-yl)piperazine using cesium carbonate (Cs₂CO₃) in DMF at elevated temperatures (~100°C) . Subsequent reduction of the nitro group (e.g., using SnCl₂·2H₂O in ethanol) yields the amine intermediate, which is coupled to the sulfonamide core .
Sulfonamide Group
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Nucleophilic Substitution : The sulfonamide’s NH group participates in alkylation or acylation reactions. For instance, treatment with methyl iodide in the presence of NaH introduces methyl groups at the nitrogen .
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Acid/Base Stability : The sulfonamide remains stable under acidic conditions (e.g., HCl) but may undergo hydrolysis in strong bases (e.g., NaOH) .
Pyrimidine Ring
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Electrophilic Substitution : The electron-deficient pyrimidine ring facilitates reactions such as nitration or halogenation at the 4- or 5-positions .
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Cross-Coupling : Suzuki-Miyaura couplings with aryl boronic acids enable introduction of substituents (e.g., aryl or heteroaryl groups) at the 2-position .
Piperazine-Pyridine Moiety
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Coordination Chemistry : The pyridinyl nitrogen and piperazine tertiary amines act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic transformations .
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N-Methylation : Piperazine derivatives are methylated using methyl iodide or formaldehyde/NaBH₃CN to enhance lipophilicity .
Key Reaction Pathways and Conditions
Stability and Degradation
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Thermal Stability : The compound decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of analogous benzenesulfonamides .
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Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide bond, generating 4-methoxy-2,3-dimethylbenzene and pyrimidine-piperazine fragments .
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Hydrolytic Degradation : Under strongly acidic conditions (pH < 2), the piperazine ring undergoes ring-opening to form ethylenediamine derivatives .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Functional Group Variations
Table 1: Structural Comparison
Key Observations:
- Sulfonamide vs.
- Piperazine Modifications : The pyridin-2-yl-piperazine in the target contrasts with dichlorophenyl-piperazine in 7o. Dichlorophenyl groups (7o) typically enhance dopamine D3 receptor affinity but reduce solubility, whereas the pyridinyl group may balance selectivity and solubility .
- Electron-Withdrawing Groups : Nitro and acetyl substituents in 6l increase polarity but may lead to metabolic instability, unlike the target’s methoxy/dimethyl groups, which are metabolically robust .
Pharmacological and Physicochemical Properties
Table 2: Inferred Pharmacological Profiles
Key Findings:
- Receptor Binding : The target’s pyridinyl-piperazine motif aligns with D3 ligands like 7o but lacks electron-withdrawing halogens, which may reduce affinity compared to 7o’s dichlorophenyl group .
- Solubility : The carboxamide in 6l improves aqueous solubility over sulfonamides but introduces metabolic liabilities .
- Metabolic Stability : Trifluoromethyl groups (e.g., ) and methoxy/dimethyl substituents (target) are advantageous over nitro groups (6l) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can intermediate purity be ensured?
- Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, piperazine derivatives (e.g., 4-(pyridin-2-yl)piperazine) are coupled with sulfonamide intermediates under controlled conditions. Purification typically employs normal-phase chromatography with methanol/ammonium hydroxide gradients to isolate intermediates (e.g., 10% methanol/0.1% ammonium hydroxide) .
- Critical Step : Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates.
Q. How is structural characterization performed for this sulfonamide derivative?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy, dimethyl, and pyrimidinyl groups).
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for analogous piperazine-sulfonamide hybrids (monoclinic crystal system, space group , β = 108.5°) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₉N₆O₃S: ~505.2 g/mol).
Q. What solvents and catalysts are recommended for its synthesis?
- Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in coupling steps.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions; K₂CO₃ or NaH as bases for deprotonation .
Advanced Research Questions
Q. How can contradictory data in receptor-binding assays be resolved?
- Case Study : Discrepancies in dopamine receptor affinity (e.g., D2 vs. D3 selectivity) may arise from assay conditions (e.g., radioligand vs. functional assays).
- Resolution :
- Use orthogonal assays (e.g., cAMP inhibition for functional activity vs. competitive binding assays).
- Validate with molecular docking studies to compare binding poses in receptor subtypes .
Q. What computational strategies predict its pharmacokinetic properties?
- Methods :
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), moderate solubility (~50 µM), and blood-brain barrier permeability (CNS MPO score >4).
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
- Validation : Compare with experimental data from hepatic microsome assays.
Q. How does the sulfonamide group influence solubility and bioavailability?
- Key Findings :
- Sulfonamide derivatives often exhibit low aqueous solubility due to hydrophobic aryl groups.
- Mitigation : Co-solvents (e.g., PEG-400) or salt formation (e.g., sodium or hydrochloride salts) improve solubility for in vivo studies .
- Data : Solubility <10 µg/mL in PBS (pH 7.4) for similar compounds .
Q. What are the strategies to optimize selectivity for kinase targets?
- Approach :
- Fragment-Based Design : Replace pyridinylpiperazine with bulkier groups (e.g., 4-(4-methylpiperidinyl)) to exploit hydrophobic kinase pockets.
- SAR Analysis : Compare IC₅₀ values against kinases (e.g., JAK2, EGFR) to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
